3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, including the formation of the benzofuran core, the piperidine ring, and the morpholine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and morpholine rings can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores, such as 2-methylbenzofuran and 5-hydroxybenzofuran.
Piperidine derivatives: Compounds like piperidine-3-carboxylic acid and 1-benzylpiperidine.
Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid and 4-methylmorpholine.
Uniqueness
3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits.
Properties
IUPAC Name |
3-[1-(2-methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-19-14-18(5-6-20(19)28-16)22(26)24-8-2-3-17(15-24)4-7-21(25)23-9-11-27-12-10-23/h5-6,13-14,17H,2-4,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPKIZHLGPFMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCC(C3)CCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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